2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, as well as a cyano-substituted cyclopentathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro, difluoromethyl, and methyl groups. The cyclopentathiophene ring is then synthesized separately and coupled with the pyrazole derivative through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-(difluoromethyl)-5-methylpyridine: This compound shares the difluoromethyl and methyl groups but lacks the complex acetamide and cyclopentathiophene moieties.
2,4-Dichloro-5-(difluoromethyl)-3-methylpyridine: Similar in structure but differs in the position of the chloro and difluoromethyl groups.
Uniqueness
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to its combination of a pyrazole ring with a cyano-substituted cyclopentathiophene ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13ClF2N4OS |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C15H13ClF2N4OS/c1-7-12(16)13(14(17)18)21-22(7)6-11(23)20-15-9(5-19)8-3-2-4-10(8)24-15/h14H,2-4,6H2,1H3,(H,20,23) |
InChI Key |
WMSJIMAFQNIGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C#N)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.